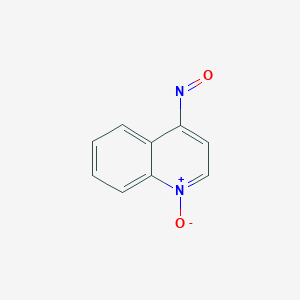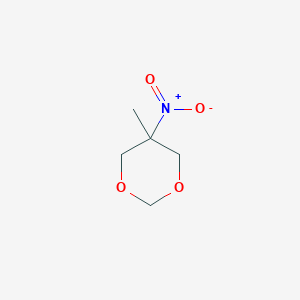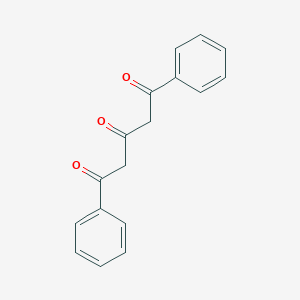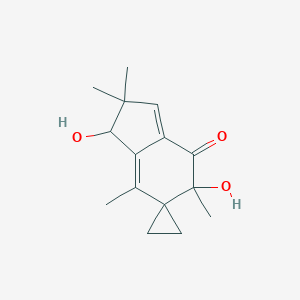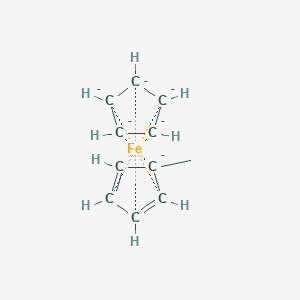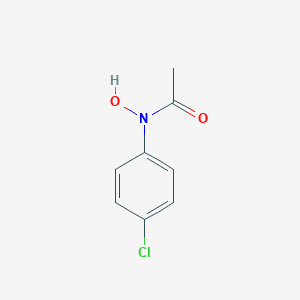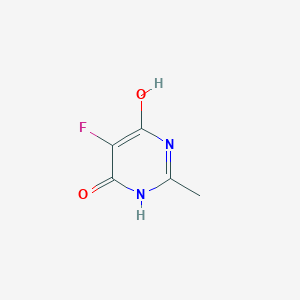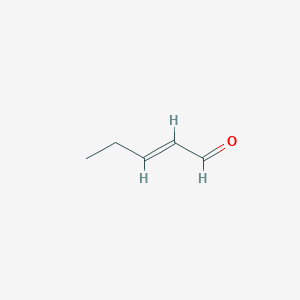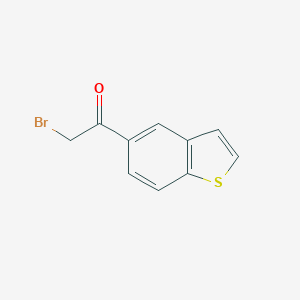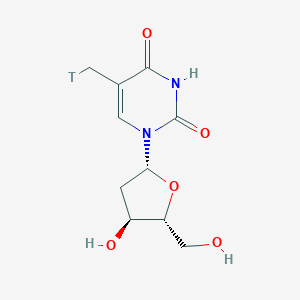
Thymidine-methyl-T
描述
Thymidine-methyl-T, also known as Thymidine-α-t, is a tritiated thymidine having the tritium label on the methyl group of the nucleobase . It derives from a thymidine . Thymidine is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA .
Synthesis Analysis
The most common assay for studying cell proliferation measures proliferation by directly measuring DNA synthesis . This assay, known as the thymidine incorporation assay, utilizes a strategy wherein a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .
Molecular Structure Analysis
Thymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . It has a molecular formula of C10H14N2O5 , an average mass of 242.229 Da, and a mono-isotopic mass of 242.090271 Da .
Chemical Reactions Analysis
In the thymidine incorporation assay, a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division .
Physical And Chemical Properties Analysis
Thymidine has a density of 1.5±0.1 g/cm3 . It has a molar refractivity of 55.8±0.3 cm3, a polar surface area of 99 Å2, and a molar volume of 166.8±3.0 cm3 .
科学研究应用
Bacterial Production Measurement in Aquatic Environments : Methyl thymidine has been used extensively for measuring bacterial production in aquatic environments, such as coastal marine sediments. This technique, however, has assumptions that often go untested, and the degree of thymidine catabolism can affect the accuracy of bacterial production estimations (Carman, Dobbs, & Guckert, 1988).
MRI-based Reporter Gene Monitoring : Thymidine analogs like 5-methyl-5,6-dihydrothymidine (5-MDHT) have been synthesized for monitoring the expression of herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene in rodents using MRI. This enables noninvasive longitudinal monitoring of gene expression in living subjects (Bar‐Shir et al., 2013).
Radiopharmaceutical Applications : Carbon-11-labelled thymidine is a DNA precursor used in vivo as a marker for cell proliferation in malignant tumors. Its different forms, such as [methyl-C]thymidine, are used for tumor staging and treatment monitoring. Each form has a distinct metabolic fate, which is important for developing appropriate biokinetic models (Valentin, 1998).
DNA Damage and Repair Studies : Methyl thymidine has been important in studying DNA damage and repair mechanisms. For instance, DNA treated with carcinogens like N-methyl-N-nitrosourea can lead to the formation of methyl phosphotriester of thymidylyl(3'-5')thymidine, which is significant in understanding the interaction between DNA and carcinogens (Swenson, Farmer, & Lawley, 1976).
Genome-wide Mapping of DNA Damage : Thymidine analogs like 5-methyl-2'-deoxycytidine have been used in DNA-protein cross-linking sequencing methods for mapping DNA damage, such as thymidine glycol, across the human genome. This aids in understanding the distribution and repair mechanisms of DNA damage (Tang, Yuan, Yuan, & Wang, 2022).
Cell Proliferation Kinetics in Medical Research : Methyl thymidine has been used to study cell proliferation kinetics in various tissues, including the study of genotoxic effects of chemicals in animals. It serves as a selective precursor to DNA in these studies (Hellman & Ullberg, 1986).
未来方向
More recently developed assays have eliminated the need to use radioisotopes . Some of these products include 5-bromo-2’-deoxyuridine (BrdU), a nucleoside analog that is detected during active DNA synthesis using immunohistochemistry . These assays provide significant advantages to the researcher . Future research may focus on developing more of these assays and improving their accuracy .
属性
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(tritiomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-ZEIUMXODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921501 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~3~H_1_)methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine-methyl-T | |
CAS RN |
1148-63-6 | |
| Record name | Thymidine-α-t | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine-alpha-t | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-(~3~H_1_)methylpyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

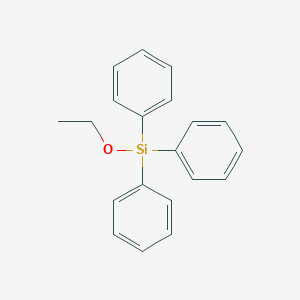
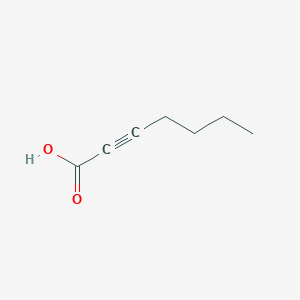
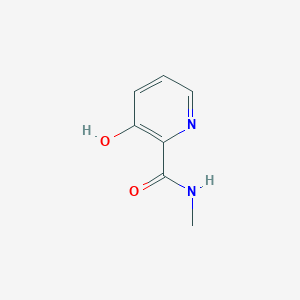
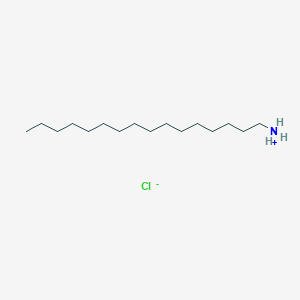
![[2,2-Dichloro-3-(4-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B73795.png)
